Cas no 1427010-74-9 (1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid)

1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a pyrimidine moiety fused to a cyclobutane ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity and potential as a building block for drug discovery. The pyrimidine group offers hydrogen-bonding capabilities, while the cyclobutane ring contributes to conformational constraint, enhancing binding selectivity. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in synthesizing bioactive molecules. The compound’s well-defined structure and synthetic accessibility make it valuable for exploring structure-activity relationships in small-molecule therapeutics.
1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid structure
1427010-74-9 structure
Product Name:1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid
CAS No:1427010-74-9
MF:C9H10N2O2
MW:178.187901973724
CID:5812257
PubChem ID:82599690
Update Time:2025-06-13

1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 1-(5-pyrimidinyl)-
    • 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid
    • EN300-1842778
    • 1427010-74-9
    • SCHEMBL19779321
    • Inchi: 1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-4-10-6-11-5-7/h4-6H,1-3H2,(H,12,13)
    • InChI Key: PSWIHHSIGHBNPF-UHFFFAOYSA-N
    • SMILES: C1(C2=CN=CN=C2)(C(O)=O)CCC1

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • Density: 1.346±0.06 g/cm3(Predicted)
  • Boiling Point: 370.2±25.0 °C(Predicted)
  • pka: 3.83±0.20(Predicted)

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Additional information on 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid

Introduction to 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid (CAS No. 1427010-74-9)

1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid, with the CAS number 1427010-74-9, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a cyclobutane ring fused with a pyrimidine moiety makes it an intriguing candidate for further exploration, particularly in the development of novel therapeutic agents.

The compound's structure combines the rigidity of the cyclobutane ring with the heterocyclic properties of pyrimidine, which is a common scaffold in many biologically active molecules. Pyrimidine derivatives are well-known for their role in various biological processes, including DNA and RNA synthesis, making them valuable targets for drug design. The incorporation of a cyclobutane ring into this framework introduces additional conformational constraints, which can influence the molecule's binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways by interacting with specific proteins or enzymes. The structural motif of 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid presents an opportunity to explore such interactions. Researchers have been particularly interested in its potential as a kinase inhibitor, given the prevalence of kinase-driven diseases such as cancer. The cyclobutane ring can serve as a rigid scaffold to mimic natural substrates or transition states, while the pyrimidine moiety can engage in hydrogen bonding or other non-covalent interactions with the target protein.

One of the most compelling aspects of this compound is its versatility in drug design. The pyrimidine ring can be further functionalized to introduce additional pharmacophores, allowing for fine-tuning of biological activity. For instance, substituents can be added to the pyrimidine nitrogen atoms or to the cyclobutane ring to enhance binding affinity or alter metabolic stability. This flexibility makes 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid a valuable building block for medicinal chemists seeking to develop novel therapeutics.

Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds like 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid. Computational methods, such as molecular dynamics simulations and docking studies, have been employed to understand how this molecule interacts with its target proteins at an atomic level. These studies have provided insights into key interactions that contribute to binding affinity and selectivity, guiding the design of more potent and selective analogs.

The pharmacokinetic properties of 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid are also critical considerations in drug development. Researchers have investigated its solubility, metabolic stability, and distribution profiles to assess its potential as a drug candidate. Advances in computational chemistry have enabled predictive modeling of these properties, allowing for rapid screening of analogs with improved pharmacokinetic profiles.

In conclusion, 1-(pyrimidin-5-yl)cyclobutane-1-carboxylic acid (CAS No. 1427010-74-9) represents a promising compound in pharmaceutical research. Its unique structural features and potential applications in drug discovery make it an attractive target for further investigation. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in developing novel therapeutics that address unmet medical needs.

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